

Spectroscopic analysis for the structural validation of (3-Methoxy-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (3-Methoxy-4-nitrophenyl)methanol
CAS No.: 80866-88-2
Cat. No.: B1349400

[Get Quote](#)

Spectroscopic Validation of (3-Methoxy-4-nitrophenyl)methanol: A Comparative Analysis

A detailed guide for researchers, scientists, and drug development professionals on the structural confirmation of **(3-Methoxy-4-nitrophenyl)methanol** through a comparative analysis of its spectroscopic data against structural analogs. This guide provides comprehensive tables of spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

The structural elucidation of synthesized organic compounds is a critical step in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide presents a detailed spectroscopic analysis for the structural validation of **(3-Methoxy-4-nitrophenyl)methanol** and compares its spectral features with those of structurally related compounds: (4-nitrophenyl)methanol, (3-methoxyphenyl)methanol, and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **(3-Methoxy-4-nitrophenyl)methanol** and its structural analogs. These values are essential for a comparative analysis to confirm the identity and purity of the target compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Ar-H	-CH ₂ OH	-OCH ₃	-OH
(3-Methoxy-4-nitrophenyl)methanol	7.90 (d), 7.61 (dd), 7.18 (d)	4.75 (s)	3.97 (s)	-
(4-nitrophenyl)methanol	8.21 (d), 7.53 (d) [1]	4.83 (s)[1]	-	-
(3-methoxyphenyl)methanol	7.25 (t), 6.90 (m), 6.83 (d)	4.65 (s)	3.81 (s)	-
Vanillyl Alcohol	6.89 (d), 6.71 (d), 6.74 (dd)[2]	4.38 (d)[2]	3.75 (s)[2]	8.79 (s), 5.02 (t) [2]

Chemical shifts are reported relative to a TMS internal standard. Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Ar-C (quaternary)	Ar-CH	-CH ₂ OH	-OCH ₃
(3-Methoxy-4-nitrophenyl)methanol	153.2, 142.0, 139.8	126.9, 118.9, 110.1	63.9	56.5
(4-nitrophenyl)methanol	148.1, 145.9	128.1, 123.7	63.8	-
(3-methoxyphenyl)methanol	159.8, 143.0	129.6, 119.3, 113.5, 112.4	65.1	55.2
Vanillyl Alcohol	146.72, 145.32, 132.99	120.25, 114.32, 109.99[2]	65.47[2]	55.94[2]

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Compound	O-H Stretch	C-H (sp ²) Stretch	C-H (sp ³) Stretch	C=C (Aromatic) Stretch	NO ₂ Stretch (asym, sym)	C-O Stretch
(3-Methoxy-4-nitrophenyl)methanol	3400-3200 (broad)	~3100	2950-2850	~1600, 1480	~1520, 1340	~1270, 1030
(4-nitrophenyl)methanol	3320 (broad)[3]	3075[3]	2965, 2885[3]	1608[3]	1532, 1358[3]	1112, 1058[3]
(3-methoxyphenyl)methanol	3350 (broad)	~3050	2940, 2835	~1600, 1490, 1465	-	~1260, 1040
Vanillyl Alcohol	3650-3200 (very broad)[4]	3100-3000[4]	2950-2850[4]	1600-1450[4]	-	1300-1000[4]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
(3-Methoxy-4-nitrophenyl)methanol	183	166, 153, 136, 123, 107, 77
(4-nitrophenyl)methanol	153	136, 123, 107, 77
(3-methoxyphenyl)methanol	138	107, 92, 77
Vanillyl Alcohol	154	137, 124, 109, 93, 77

Experimental Protocols

Standard protocols for the spectroscopic techniques used in this analysis are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Ensure the sample is fully dissolved.
- **Instrument:** A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - The spectral width should be sufficient to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
 - The spectral width should cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - Data processing is similar to that for ^1H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Solid):**

- KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- Instrument: A standard FT-IR spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the instrument and record the sample spectrum.
 - The spectrum is typically recorded from 4000 to 400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance.

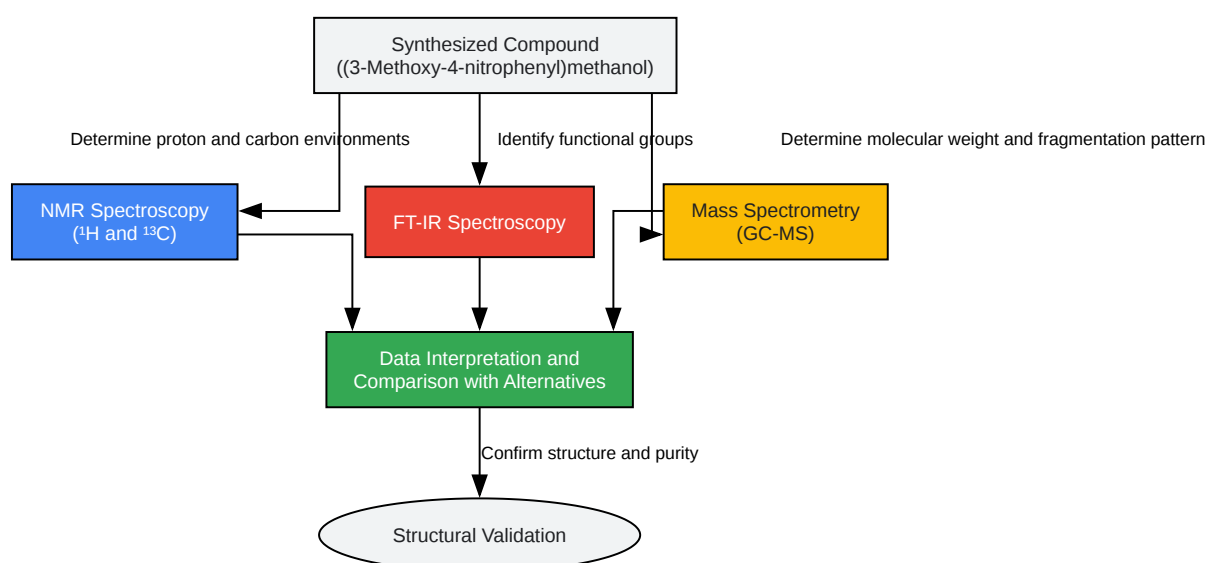
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- Instrument: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A suitable capillary column (e.g., a nonpolar or medium-polarity column).
 - Injection: Inject a small volume (e.g., 1 μL) of the sample solution.
 - Temperature Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) is commonly used.

- Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
- The resulting mass spectrum shows the relative abundance of different fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural validation of **(3-Methoxy-4-nitrophenyl)methanol** using the spectroscopic techniques discussed.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. rsc.org \[rsc.org\]](#)
- [2. Vanillyl alcohol | C₈H₁₀O₃ | CID 62348 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. rsc.org \[rsc.org\]](#)
- [4. learnexams.com \[learnexams.com\]](#)
- To cite this document: BenchChem. [Spectroscopic analysis for the structural validation of (3-Methoxy-4-nitrophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349400/docs#spectroscopic-analysis-for-the-structural-validation-of-3-methoxy-4-nitrophenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

